molecular formula C4H4N2O2 B3353858 3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde CAS No. 5677-66-7

3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde

Cat. No.: B3353858
CAS No.: 5677-66-7
M. Wt: 112.09 g/mol
InChI Key: CQEVJDCGXNFXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde” is a compound that belongs to the pyrazole family . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, heating compounds with Vilsmeier–Haack complex at 70 °C resulted in the formation of the desired pyrazole-4-carbaldehydes .


Molecular Structure Analysis

Pyrazole is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The solid-state structures have been analyzed through Hirshfeld surface analysis, indicating that the molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction of the ligand with the corresponding metal salts can prepare complexes of "this compound" .

Scientific Research Applications

Synthesis and Biological Activity

  • Antioxidant and Antihyperglycemic Agents : 3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde derivatives have been synthesized and shown to exhibit significant antioxidant and antihyperglycemic activities. Compounds derived from this chemical demonstrated promising DPPH radical scavenging activity and a considerable decrease in glucose concentration in in vivo models (Kenchappa et al., 2017).

Synthesis of Novel Heterocycles

  • Creation of Novel Heterocycles : Research has explored the use of this compound as a precursor for synthesizing a range of novel heterocycles. These synthesized compounds have potential applications in various fields of chemistry and pharmacology (Baashen et al., 2017).

Agricultural Applications

  • Growth Promoting Effects on Plants : Some derivatives of this compound have been studied for their growth-promoting effects on plants. These compounds could offer new ways to enhance agricultural productivity (Hassan et al., 2020).

Synthesis of Pyrazole-Based Compounds

  • Synthesis of Pyrazole-Based Molecules : This chemical has been utilized in the synthesis of various pyrazole-based compounds, which have applications ranging from material science to pharmaceuticals. Researchers have focused on developing efficient synthetic routes for these molecules (Alizadeh & Roosta, 2016).

Antim

icrobial Activity5. Antimicrobial Applications : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results against various bacterial and fungal organisms, highlighting their potential in addressing infectious diseases (Hamed et al., 2020).

Mechanism of Action

While the exact mechanism of action for “3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde” is not specified, synthesized pyrazole derivatives have been discussed as causing cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Properties

IUPAC Name

3-oxo-1,2-dihydropyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-2-3-1-5-6-4(3)8/h1-2H,(H2,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEVJDCGXNFXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595144
Record name 3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5677-66-7
Record name 3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
3-Oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.